molecular formula C12H24ClNO B1457883 [1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride CAS No. 1384430-56-1

[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride

Cat. No.: B1457883
CAS No.: 1384430-56-1
M. Wt: 233.78 g/mol
InChI Key: PYZLWWUCKMYYME-UHFFFAOYSA-N
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Description

[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride: is an organic compound with the molecular formula C12H24ClNO and a molecular weight of 233.78 g/mol . This compound is known for its unique structure, which includes a cyclopentyloxy group attached to a cyclohexyl ring, and a methanamine group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride typically involves the reaction of cyclopentanol with cyclohexylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to investigate the effects of cyclopentyloxy and cyclohexyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

Comparison with Similar Compounds

  • Cyclohexylamine hydrochloride
  • Cyclopentanol
  • Cyclohexylmethanamine

Comparison: Compared to cyclohexylamine hydrochloride, [1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride has an additional cyclopentyloxy group, which may confer unique chemical and biological properties. Cyclopentanol lacks the methanamine group, making it less versatile in certain chemical reactions. Cyclohexylmethanamine, while similar, does not have the cyclopentyloxy group, which may affect its reactivity and applications .

Properties

IUPAC Name

(1-cyclopentyloxycyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO.ClH/c13-10-12(8-4-1-5-9-12)14-11-6-2-3-7-11;/h11H,1-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZLWWUCKMYYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)OC2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride
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[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride
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[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride
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